Cas no 196302-06-4 (Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)-)

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- structure
196302-06-4 structure
Nome del prodotto:Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)-
Numero CAS:196302-06-4
MF:C9H7F3O3
MW:220.145293474197
CID:5958001
PubChem ID:688068

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)-
    • (S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
    • (S)-4-(trifluoromethyl)mandelic acid
    • 4-(Trifluoromethyl)-L-mandelic acid
    • EN300-7538763
    • (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid
    • (s)-4-trifluoromethylmandelic acid
    • starbld0024774
    • 196302-06-4
    • SCHEMBL4634324
    • SDGXYUQKJPFLDG-ZETCQYMHSA-N
    • (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
    • Inchi: 1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1
    • Chiave InChI: SDGXYUQKJPFLDG-ZETCQYMHSA-N
    • Sorrisi: [C@@H](C1C=CC(C(F)(F)F)=CC=1)(O)C(=O)O

Proprietà calcolate

  • Massa esatta: 220.03472857g/mol
  • Massa monoisotopica: 220.03472857g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 231
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 57.5Ų

Proprietà sperimentali

  • Densità: 1.481±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 324.2±37.0 °C(Predicted)
  • pka: 3.06±0.10(Predicted)

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-7538763-0.05g
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
0.05g
$202.0 2024-05-23
Enamine
EN300-7538763-0.5g
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
0.5g
$679.0 2024-05-23
Aaron
AR027YGX-500mg
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
500mg
$959.00 2025-02-15
1PlusChem
1P027Y8L-5g
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
5g
$3183.00 2023-12-19
Aaron
AR027YGX-100mg
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
100mg
$439.00 2025-02-15
Aaron
AR027YGX-50mg
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
50mg
$303.00 2025-02-15
1PlusChem
1P027Y8L-50mg
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
50mg
$303.00 2023-12-19
Enamine
EN300-7538763-10.0g
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
10.0g
$3746.0 2024-05-23
Enamine
EN300-7538763-0.1g
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
0.1g
$301.0 2024-05-23
Enamine
EN300-7538763-1.0g
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
196302-06-4 95%
1.0g
$871.0 2024-05-23

Benzeneacetic acid, α-hydroxy-4-(trifluoromethyl)-, (αS)- Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.